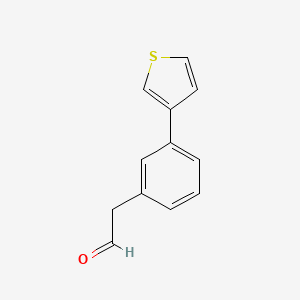

(3-Thiophen-3-yl-phenyl)-acetaldehyde

Description

(3-Thiophen-3-yl-phenyl)-acetaldehyde is a substituted acetaldehyde derivative featuring a 3-thiophen-3-yl-phenyl group attached to the aldehyde functional group. Its structure combines aromatic (phenyl) and heteroaromatic (thiophene) moieties, which confer unique physicochemical properties.

Properties

Molecular Formula |

C12H10OS |

|---|---|

Molecular Weight |

202.27 g/mol |

IUPAC Name |

2-(3-thiophen-3-ylphenyl)acetaldehyde |

InChI |

InChI=1S/C12H10OS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12/h1-3,5-9H,4H2 |

InChI Key |

LNEPVNOLVGQSFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparisons:

- Acetaldehyde : The simplest aldehyde (CH₃CHO) lacks aromatic substituents, making it highly volatile (boiling point: 20.8°C) and reactive.

- Chlorophenyl-acetaldehydes : Derivatives like 2-(3-chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde () share a phenyl group but differ in substituent position and electronegativity. Their boiling points (~210–220°C) are higher than acetaldehyde due to aromaticity and molecular weight.

- Exact data are scarce, but GC retention times for such compounds are influenced by boiling points and column interactions ().

Table 1: Physicochemical Properties of Selected Acetaldehyde Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|

| Acetaldehyde | 44.05 | 20.8 | Aldehyde |

| 2-(3-Chlorophenyl)acetaldehyde | 154.59 | ~210–220 | Aldehyde, Chlorophenyl |

| (3-Thiophen-3-yl-phenyl)-acetaldehyde | 202.28 | Estimated >220 | Aldehyde, Thiophene |

Reactivity and Chemical Behavior

- Schiff Base Formation : Acetaldehyde reacts with amines to form imines (Schiff bases), a property exploited in adsorbents for acetaldehyde removal (). The thiophene and phenyl groups in this compound may sterically hinder such reactions or alter electronic interactions, affecting adsorption efficiency compared to simpler aldehydes.

- Oxidation and Stability : Acetaldehyde oxidizes readily to acetic acid. The aromatic substituents in this compound likely stabilize the aldehyde group against oxidation, similar to chlorophenyl analogs ().

- Thermal Degradation: notes that acetaldehyde is a major product of PLA degradation at high temperatures. Substituted acetaldehydes like this compound may decompose into thiophene-related byproducts, though this requires experimental validation.

Sensory and Flavor Profiles

Substituted acetaldehydes can alter sensory profiles:

- Chlorophenyl-acetaldehydes: Likely impart harsh or "green" notes due to halogen substituents.

- Thiophene Derivatives: Thiophenes are associated with "meaty" or "roasted" aromas ().

Toxicity and Environmental Impact

- Carcinogenicity: Acetaldehyde is a Group 1 carcinogen (). Chlorophenyl analogs are suspected mutagens (), but sulfur-containing aromatics like thiophenes require specific toxicological evaluation.

- Environmental Persistence : Acetaldehyde is volatile and contributes to atmospheric carbonyl pollution (). The bulkier structure of this compound may reduce volatility, increasing persistence in water or soil.

Analytical Challenges

- GC-MS Analysis : Chlorophenyl-acetaldehydes with similar boiling points () exhibit distinct retention times due to column interactions. This compound may require specialized columns (e.g., polar phases) for resolution from structural analogs.

- Artifact Formation : Oxygenated aldehydes like acetaldehyde are prone to artifact formation during sampling (). The thiophene group could exacerbate or mitigate such issues, depending on its reactivity with ozone or other oxidants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.